2-chloro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide
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Description
2-chloro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H13ClN2O3S and its molecular weight is 348.8. The purity is usually 95%.
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Biological Activity
2-Chloro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of aromatic and heterocyclic structures, which may contribute to its efficacy in various biological applications. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and potential anticancer properties, supported by case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes a chloro group, a furan ring, and a pyridine moiety, which are critical for its biological activity.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. Preliminary studies suggest that it may modulate key cellular pathways through inhibition or activation mechanisms.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
Bacterial Strain | MIC (µM) |
---|---|
Staphylococcus aureus | 15.625 |
Escherichia coli | 62.5 |
Pseudomonas aeruginosa | 31.25 |
The compound exhibited bactericidal effects, with mechanisms involving inhibition of protein synthesis and disruption of nucleic acid production pathways .
Antifungal Activity
In addition to antibacterial effects, this compound has shown promising antifungal activity:
Fungal Strain | MIC (µM) |
---|---|
Candida albicans | 6.5 |
Aspergillus niger | 12.5 |
These results suggest that the compound may serve as a viable candidate for treating fungal infections, particularly in immunocompromised patients .
Anticancer Potential
Emerging research indicates that this compound may possess anticancer properties. A study evaluating its effects on human cancer cell lines revealed significant cytotoxicity:
Cancer Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 10 |
MCF7 (breast cancer) | 15 |
The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a potential candidate for further development in cancer therapeutics .
Case Studies and Research Findings
- Antimicrobial Efficacy : A comparative study demonstrated that this compound's antimicrobial activity was comparable to established antibiotics like ciprofloxacin and fluconazole, highlighting its potential as an alternative therapeutic agent .
- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications to the furan and pyridine moieties significantly impacted the biological activity, suggesting pathways for optimizing efficacy through chemical synthesis .
- Biofilm Inhibition : The compound exhibited moderate-to-good biofilm inhibition against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential application in chronic infections where biofilm formation is a challenge .
Properties
IUPAC Name |
2-chloro-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S/c17-13-4-1-2-6-16(13)23(20,21)19-11-12-7-8-14(18-10-12)15-5-3-9-22-15/h1-10,19H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZNWSSOENZQAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3=CC=CO3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.